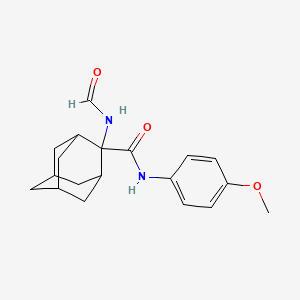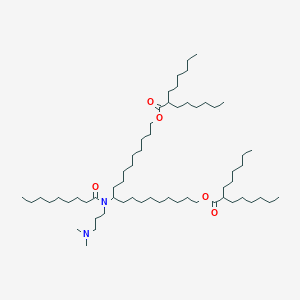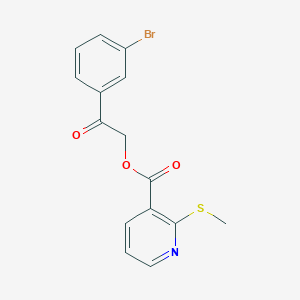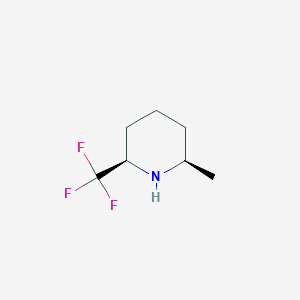
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of adamantane derivatives with formylamino and methoxyphenyl reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group may interact with proteins or enzymes, while the adamantane core provides structural stability. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, allowing it to exert its effects more effectively.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide include other adamantane derivatives with different functional groups. For example, compounds with hydroxyl or amino groups instead of the formylamino group may have different properties and applications. The unique combination of the formylamino, methoxyphenyl, and adamantane groups in this compound makes it distinct and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C19H24N2O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-formamido-N-(4-methoxyphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-4-2-16(3-5-17)21-18(23)19(20-11-22)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,11-15H,6-10H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
IGRXVWHXRHUNJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)
![13-(12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaen-13-yl)-12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaene](/img/structure/B13360045.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)

![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)

![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)

![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)

